1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride
CAS No.: 1803567-57-8
Cat. No.: VC3022505
Molecular Formula: C12H15Cl2N3
Molecular Weight: 272.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1803567-57-8 |
---|---|
Molecular Formula | C12H15Cl2N3 |
Molecular Weight | 272.17 g/mol |
IUPAC Name | 1-(3-chlorophenyl)-5-propan-2-ylpyrazol-4-amine;hydrochloride |
Standard InChI | InChI=1S/C12H14ClN3.ClH/c1-8(2)12-11(14)7-15-16(12)10-5-3-4-9(13)6-10;/h3-8H,14H2,1-2H3;1H |
Standard InChI Key | GRKLXEFSAXJHCX-UHFFFAOYSA-N |
SMILES | CC(C)C1=C(C=NN1C2=CC(=CC=C2)Cl)N.Cl |
Canonical SMILES | CC(C)C1=C(C=NN1C2=CC(=CC=C2)Cl)N.Cl |
Introduction
Chemical Structure and Properties
1-(3-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride (CAS: 1803567-57-8) is characterized by a pyrazole core substituted with specific functional groups. The compound contains a 3-chlorophenyl group at the N1 position, a propan-2-yl (isopropyl) group at the C5 position, and an amine group at the C4 position, with the molecule existing as a hydrochloride salt .
Property | Value |
---|---|
CAS Number | 1803567-57-8 |
Molecular Formula | C₁₂H₁₅Cl₂N₃ |
Molecular Weight | 272.17 |
Appearance | Crystalline solid |
Chemical Classification | Pyrazole derivative, Hydrochloride salt |
Structural Features | 3-chlorophenyl at N1, propan-2-yl at C5, amine at C4 |
The pyrazole ring forms the central structural element of this compound, featuring a five-membered heterocyclic structure with adjacent nitrogen atoms. This core structure contributes significantly to the compound's chemical reactivity and biological properties. The chlorine substitution on the phenyl ring affects the electron distribution, potentially influencing the compound's interaction with biological targets .
Structural Comparison with Related Compounds
Several structurally related pyrazole derivatives provide valuable context for understanding the properties of 1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride. The positioning of substituents and functional groups significantly influences the physicochemical properties and biological activities of these compounds.
Compound | CAS Number | Molecular Formula | Key Structural Difference |
---|---|---|---|
1-(3-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride | 1803567-57-8 | C₁₂H₁₅Cl₂N₃ | Reference compound |
1-(2-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride | 1795435-15-2 | C₁₂H₁₅Cl₂N₃ | Chlorine at ortho position of phenyl ring |
1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride | 1795184-89-2 | C₁₁H₁₃Cl₂N₃ | Ethyl group instead of propan-2-yl |
1-(4-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine | N/A | C₁₂H₁₄ClN₃ | Chlorine at para position, non-salt form |
The positional isomerism of the chlorine atom on the phenyl ring (ortho, meta, or para) can significantly impact molecular properties including solubility, lipophilicity, and receptor binding characteristics. Similarly, the substitution of propan-2-yl with an ethyl group alters the steric and hydrophobic properties of the molecule .
Physicochemical Properties and Analysis
The physicochemical properties of 1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride are fundamental to understanding its behavior in biological systems and its potential applications in pharmaceutical formulations.
As a hydrochloride salt, this compound typically exhibits enhanced water solubility compared to its free base form, which is advantageous for pharmaceutical applications. Salt formation is a common strategy to improve the dissolution properties of poorly soluble drug candidates .
The presence of the amine group at the C4 position provides a basic center that can participate in acid-base reactions and hydrogen bonding interactions. This functional group is likely responsible for the formation of the hydrochloride salt, as amines readily react with hydrogen chloride to form ammonium salts .
Research Applications and Future Directions
The versatile nature of pyrazole derivatives suggests several potential research applications for 1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride:
Drug Discovery
This compound may serve as:
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A lead compound for developing novel therapeutic agents
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A pharmacological tool for studying biological mechanisms
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A structural template for medicinal chemistry optimization programs
Structure-Property Relationships
The well-defined structure of this compound makes it valuable for:
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Investigating relationships between molecular structure and biological activity
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Studying the impact of specific substituents on pharmacokinetic properties
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Exploring conformational preferences and their influence on receptor binding
Future Research Directions
Potential future research avenues include:
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Comprehensive evaluation of biological activities, particularly in areas where other pyrazole derivatives have shown promise
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Development of structure-activity relationships to guide optimization
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Investigation of potential synergistic effects with established therapeutic agents
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Exploration of novel synthetic routes to improve yield and purity
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